Home > Products > Screening Compounds P63140 > 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one -

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4215444
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22,536)

  • Compound Description: SQ22,536 is a known inhibitor of adenylyl cyclase (AC) enzymes [, ]. It has been described as an AC5-selective inhibitor, but studies have shown that it does not effectively discriminate between AC5 and AC6 isoforms [, ]. SQ22,536 is a P-site inhibitor, meaning it binds to the catalytic site of AC, competing with ATP [].

2-Amino-7-(furanyl)-7,8-dihydro-5(6H)-quinazolinone (NKY80)

  • Compound Description: NKY80 is a potent adenylyl cyclase (AC) inhibitor with selectivity for the AC5 isoform []. It has been identified through structure-based virtual screening targeting the ATP binding site of AC []. NKY80 demonstrates significantly greater selectivity for inhibiting AC5 compared to AC2 [, ].

Adenine 9-β-D-arabinofuranoside (Ara-A)

  • Compound Description: Ara-A, also known as vidarabine, is a purine nucleoside analog with antiviral activity. It is also known to inhibit adenylyl cyclase (AC) [, ]. While described as a potential AC5-selective inhibitor, Ara-A does not demonstrate significant selectivity between AC5 and AC6 [, ].
Overview

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound notable for its potential pharmacological applications. This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that includes a quinazoline core and various substituents that enhance its biological activity. The specific structure of this compound allows for interactions with biological targets, making it of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving precursors such as furan derivatives and benzylamine. It is commercially available from suppliers like Matrix Scientific and Evitachem, which provide it for research purposes .

Classification

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of bioactive compounds, with implications in drug design and development due to its structural properties.

Synthesis Analysis

Methods

The synthesis of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Quinazolinone Core: Starting from readily available furan derivatives and benzylamine, the initial step often involves cyclization reactions that form the quinazolinone framework.
  2. Substitution Reactions: The introduction of the benzylamino group at the 2-position can be achieved through nucleophilic substitution methods.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The synthesis may involve various reagents and catalysts, including bases for deprotonation and solvents such as ethanol or dimethylformamide for reaction medium. Reaction conditions such as temperature and time are optimized to maximize yield and purity .

Molecular Structure Analysis

Structure

The molecular formula of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is C₁₉H₁₇N₃O₂, with a molecular weight of approximately 319.4 g/mol. The structure features:

  • A quinazolinone core, which consists of a fused benzene and pyrimidine ring.
  • A furan ring attached at the 7-position.
  • A benzylamino group at the 2-position.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms and functional groups .

Chemical Reactions Analysis

Reactions

The reactivity of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The presence of nitrogen in the quinazolinone structure allows for nucleophilic attack at electrophilic centers.
  2. Oxidation Reactions: Functional groups can undergo oxidation to form more reactive intermediates.
  3. Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.

Technical Details

These reactions are often facilitated by specific catalysts or reaction conditions that enhance the efficiency of the processes involved .

Mechanism of Action

Process

The mechanism of action for 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes involved in signaling pathways, potentially affecting cellular processes.
  2. Binding Affinity: Its structural features contribute to binding affinity with target proteins, influencing downstream effects on cellular functions.

Data

Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles and electrophiles due to functional groups present in its structure.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the compound .

Applications

Scientific Uses

The primary applications of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one include:

  1. Drug Development: Investigated for its potential use as an inhibitor in various therapeutic areas, particularly in oncology and neurology.
  2. Biological Research: Utilized in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .

Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, with its history tracing back to 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid condensation [1] [3]. Systematic exploration began in 1903 when Gabriel developed practical syntheses, but significant medicinal interest emerged only in the 1950s following the isolation of antimalarial quinazolinone alkaloids from Dichroa febrifuga, a traditional Chinese herb [3]. This natural product, identified as 3-[β-keto-g-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, demonstrated exceptional bioactivity and inspired synthetic campaigns that established the quinazolinone nucleus as a versatile pharmacophore [1] [3].

Over 100 quinazolinone-based drugs have reached the market, with more than 40,000 biologically active derivatives documented in scientific databases [3] [6]. The structural evolution of these compounds reflects therapeutic innovation across diverse disease areas:

  • Anticancer agents: Gefitinib (EGFR tyrosine kinase inhibitor) and afatinib target kinase domains through competitive ATP binding [4] [7]
  • Antimicrobials: Albaconazole exploits quinazolinone's capacity for disrupting fungal ergosterol synthesis [8]
  • CNS modulators: Methaqualone (sedative-hypnotic) exemplifies early neuroactive quinazolinones [3]
  • Cardiovascular drugs: Prazosin (α1-adrenoceptor antagonist) remains a hypertension therapeutic mainstay [6]

Table 1: Clinically Approved Quinazolinone-Based Therapeutics

Drug NameTherapeutic CategoryKey Structural FeaturesPrimary Target
GefitinibAnticancer3-Chloro-4-fluoroaniline at C4EGFR tyrosine kinase
AfatinibAnticancerDimethylaminocrotonamide at C4EGFR/HER2 tyrosine kinases
PrazosinAntihypertensiveFuran-2-carbonyl piperazine at C4α1-Adrenoceptors
AlbaconazoleAntifungal1H-1,2,4-Triazol-1-yl moiety at C2Fungal lanosterol 14α-demethylase
RaltitrexedAnticancerThiophene dicarboxylate at N3Thymidylate synthase

Structural Significance of 7,8-Dihydroquinazolin-5(6H)-one Core in Bioactive Molecules

The 7,8-dihydroquinazolin-5(6H)-one scaffold—a partially saturated variant of the classical quinazolinone—confers distinct physicochemical and pharmacological advantages. Its bicyclic system features a pyrimidin-4-one ring fused to a cyclohexanone, creating a conformationally constrained, planar-to-semiplanar architecture essential for target engagement [1] [2]. Unlike fully aromatic analogues, the non-aromatic C5-C8 bond introduces torsional flexibility that enhances adaptability to binding pockets while maintaining structural integrity through intramolecular hydrogen bonding between N1-H and the C5=O group [2] [6].

Key electronic and steric properties include:

  • Tautomerism: The lactam-lactim equilibrium enables dual hydrogen-bonding modes (donor/acceptor) critical for molecular recognition [1]
  • Dipole moment: The polarized C5=O group (∼3.5 D) facilitates electrostatic interactions with enzymatic catalytic residues [2]
  • Chiral dynamics: Stereogenic centers at C7 and C8 (when asymmetrically substituted) enable enantioselective target modulation [6]

Table 2: Conformational and Electronic Properties of 7,8-Dihydroquinazolin-5(6H)-one Core

Structural FeaturePhysicochemical ImplicationBiological Consequence
C5 CarbonylStrong dipole moment (3.2–3.8 D); H-bond acceptorAnchoring to catalytic lysine/asparagine residues
N1-HH-bond donor capability (pKa ∼12–14)Stabilization via backbone carbonyl interactions
C7-C8 Single bondRotational freedom (∼30° twist from planarity)Adaptability to hydrophobic enzyme pockets
C6-C7 UnsaturationExtended π-conjugation when C6=N3 presentStacking interactions with aromatic receptor residues
Tautomeric formsLactam (dominant) ↔ lactim equilibriumDual H-bonding functionality in enzyme active sites

Rationale for Functionalization at C2 and C7 Positions: Benzylamino and Furan-2-yl Substituents

Strategic decoration of the dihydroquinazolinone core at C2 and C7 positions maximizes interactions with biological targets. The C2-benzylamino and C7-furan-2-yl motifs in 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one synergistically enhance target affinity through complementary molecular mechanisms:

C2-Benzylamino Rationale:

  • Electron modulation: The aniline-like nitrogen (pKa ∼4.5–5.5) acts as a H-bond donor/acceptor switch, facilitating interactions with catalytic residues in kinases and phosphodiesterases [2] [5]
  • Spatial extension: The benzyl group projects into hydrophobic subpockets, with substituents ortho (Cl, F) or para (OCH₃, CH₃) enhancing van der Waals contacts [5] [8]
  • Conformational restriction: Ortho-substituted benzyl groups enforce perpendicular aryl-ring orientation, reducing entropy penalty upon binding [5]

C7-Furan-2-yl Rationale:

  • Bioisosteric properties: The furan ring serves as a bioisostere for phenyl/phenol groups, offering similar sterics (∼2.5 Å thickness) with enhanced H-bond acceptance via the ethereal oxygen [5] [7]
  • Electron-rich π-system: Furan's oxygen donates electron density (HOMO ∼ −8.7 eV), enabling charge-transfer complexes with aromatic residues (Phe, Tyr, Trp) [7]
  • Metabolic stability: Unlike thiophene, furan resists CYP450-mediated S-oxidation while maintaining comparable logP (∼1.3 vs. 2.1 for thiophene) [5]

Table 3: Structure-Activity Relationship (SAR) of C2 and C7 Substituents

PositionSubstituentKey SAR FindingsOptimal Groups
C2Benzylamino- Ortho-Cl/F enhance cytotoxic potency 2–3 fold vs. unsubstituted- Para-OCH₃ improves kinase selectivity index by ∼5×2-Cl-benzylamino, 4-OCH₃-benzylamino
Alkylamino- n-Propyl retains 80% activity; tert-butyl reduces by 60%- Cyclopropyl maintains activity with improved metabolic stabilityCyclopropylamino
C7Furan-2-yl- Superior to thiophene-2-yl in anti-inflammatory models (IC₅₀ 1.8 vs. 4.7 µM)- 5-Nitro-furan-2-yl boosts antibacterial but reduces kinase inhibitionUnsubstituted furan-2-yl
Aryl- Phenyl: Moderate activity (IC₅₀ ∼15 µM)- 4-Pyridyl: Enhances solubility but reduces cell permeability3-Pyridyl (for charged targets)

The C7 position's stereogenicity permits enantioselective synthesis. (R)-enantiomers typically show 3–5× greater affinity for ATP-binding enzymes (kinases, PDEs) due to optimal positioning of the furan oxygen toward catalytic residues [6] [7]. This stereopreference underscores the importance of asymmetric synthesis in developing the title compound.

Properties

Product Name

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22)

InChI Key

NRIUSNXTNZPUTG-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CO4

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.